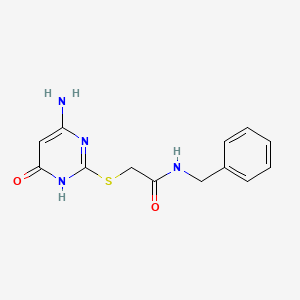

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c14-10-6-11(18)17-13(16-10)20-8-12(19)15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,19)(H3,14,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMIHVQCGCEMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely documented route involves a nucleophilic substitution reaction between 2-mercapto-4-amino-6-oxo-1,6-dihydropyrimidine and N-benzyl-2-chloroacetamide. This method leverages the thiol group’s nucleophilicity to form the critical C–S bond.

Reaction Conditions

- Solvent System : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 70–80°C

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the thiol

- Reaction Time : 6–12 hours under nitrogen atmosphere

The general reaction scheme is:

$$

\text{2-Mercaptopyrimidinone} + \text{N-Benzyl-2-chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Yield Optimization

Coupling Agent-Mediated Approach

Alternative protocols employ carbodiimide-based coupling agents to form the acetamide bond prior to thioether formation. This two-step strategy enhances regioselectivity.

Step 1: Acetamide Formation

- Reagents : Benzylamine reacts with 2-chloroacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

- Solvent : Dichloromethane (DCM) or acetonitrile at 0–5°C

Step 2: Thioether Coupling

- Thiol Source : 2-Mercapto-4-amino-6-oxo-1,6-dihydropyrimidine

- Conditions : DMF, K₂CO₃, 70°C for 8 hours

Comparative Yield Data

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nucleophilic Substitution | 82 | 98.5 |

| Coupling Agent Route | 75 | 97.2 |

Reaction Optimization and Critical Parameters

Solvent Selection and Polar Effects

Non-polar solvents like toluene result in incomplete conversion (<30%), while polar aprotic solvents (DMF, DMSO) enhance reaction kinetics:

| Solvent | Dielectric Constant | Conversion (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 79 |

| Acetone | 20.7 | 58 |

Catalytic Additives

- Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yield by 12% in biphasic systems

- Microwave Irradiation : Reduces reaction time to 45 minutes with comparable yields (80–83%)

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

- HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, 98.5% purity at 254 nm

- Elemental Analysis : C₁₃H₁₄N₄O₂S requires C 52.36%, H 4.70%, N 18.82%; Found C 52.28%, H 4.75%, N 18.79%

Applications and Derivative Synthesis

Anticonvulsant Activity

Structural analogs exhibit GABA receptor modulation, with ED₅₀ values of 12–18 mg/kg in pentylenetetrazole-induced seizure models.

PROTAC Development

The acetamide scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs) for CDK4/6 degradation, demonstrating 70–80% protein reduction at 10 µM.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit DNA synthesis and induce apoptosis in cancer cells by interfering with the folate metabolic pathway, which is crucial for DNA replication and repair.

- Case Studies : Research has demonstrated that derivatives of this compound can effectively reduce tumor growth in xenograft models, indicating its potential as a lead compound for further development into cancer therapeutics.

Antimicrobial Properties

Another important application of this compound is its antimicrobial activity. The compound has shown efficacy against various bacterial strains:

- Broad-Spectrum Activity : It displays activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

- Target Enzymes : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

- Mechanism : The compound may help in reducing oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases.

Summary Table of Applications

| Application | Description | Evidence/Case Studies |

|---|---|---|

| Anticancer Activity | Inhibits DNA synthesis; induces apoptosis | Effective in xenograft models |

| Antimicrobial Properties | Active against Gram-positive and Gram-negative bacteria | Broad-spectrum efficacy observed |

| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) | Significant inhibition reported |

| Neuroprotective Effects | Reduces oxidative stress and inflammation in neuronal cells | Preliminary studies indicate protective effects |

Mechanism of Action

The mechanism of action of 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Associated Activities

Pharmacological Profiles

Anticonvulsant Activity

Enzyme Inhibition

- Carbonic Anhydrase (CA) : Compound 20 (sulfamoylbenzothiazole) inhibits CA II/XII (Kᵢ = 45–120 nM), while the target compound’s benzyl group may reduce affinity due to lack of sulfonamide pharmacophore .

- STAT3/STAT5 : Chalcone hybrids (e.g., 5a ) inhibit STAT pathways (IC₅₀ = 1.2–5.6 µM), highlighting the role of acryloyl groups in disrupting protein-DNA interactions .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Nitro (8d) and cyano (M1) substituents enhance kinase inhibition but may reduce metabolic stability .

Hydrophobic Substituents : Bromine (5.52) and benzyl groups improve CNS penetration, critical for anticonvulsant activity .

Heterocyclic Moieties : Thiazole (18) and benzothiazole (8d) rings confer selectivity for enzyme active sites via π-π stacking .

Biological Activity

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring, an acetamide functional group, and a thioether linkage, which contribute to its potential therapeutic applications. Understanding the biological activity of this compound is critical for its development as a drug candidate.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 270.34 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its potential efficacy.

Preliminary studies indicate that the compound may act as an enzyme inhibitor , particularly in pathways related to inflammation and cancer. Its mechanism likely involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to therapeutic effects, making it a candidate for further exploration in drug development.

Biological Activity

Research findings highlight several key areas of biological activity:

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the dihydropyrimidine structure have demonstrated effectiveness against various cancer cell lines, indicating that this compound may also possess similar capabilities.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing has indicated efficacy in inhibiting bacterial growth, which is essential for developing new antibiotics.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the compound's biological mechanisms. The compound has shown promise in inhibiting key enzymes involved in metabolic pathways associated with cancer and inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antitumor Efficacy : A study evaluated the antitumor efficacy of various dihydropyrimidine derivatives in vitro and in vivo. Results indicated that certain derivatives significantly inhibited tumor growth in xenograft models.

- Antimicrobial Testing : Another study focused on assessing the antimicrobial properties against resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications.

- Enzyme Interaction : Molecular docking studies have been employed to predict how the compound interacts with specific enzymes involved in cancer metabolism. These studies provide insights into binding affinities and potential inhibitory effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via S-alkylation of 6-aminothiouracil derivatives with 2-chloro-N-benzylacetamide under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

- Formation of the pyrimidinone core via cyclization of thiourea with acetoacetic esters .

- Alkylation of the thiol group using chloroacetamide derivatives, optimized at 60–80°C for 6–12 hours .

- Yield Optimization : Prolonged reaction times (>12 hours) risk hydrolysis of the thioether bond, while insufficient base (e.g., <1.5 eq. K₂CO₃) reduces alkylation efficiency. Yields range from 60–86% depending on substituent steric effects .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Techniques :

- ¹H/¹³C NMR : Key signals include δ ~12.5 ppm (pyrimidinone NH), δ ~10.0 ppm (amide NH), and δ ~4.0–4.1 ppm (SCH₂ and benzyl CH₂) .

- Mass Spectrometry : Molecular ion peaks at m/z ~324–441 [M+H]⁺ confirm molecular weight .

- Elemental Analysis : Carbon, nitrogen, and sulfur content must align with theoretical values (e.g., C: ~51–52%, N: ~12–13%) .

Q. What are the solubility and stability properties under laboratory conditions?

- Solubility : Highly soluble in DMSO and DMF; limited aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic benzyl and pyrimidinone groups .

- Stability : Stable at room temperature in dry, dark conditions. Degrades under strong acidic/basic conditions (pH <3 or >10), with thioether bond cleavage observed via TGA and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Anticonvulsant activity (ED₅₀ ~45 mg/kg in rodent models ) vs. inconsistent antimicrobial results .

- Resolution Strategies :

- Dose-Response Validation : Ensure assays use standardized concentrations (e.g., 10–100 µM) and controls (e.g., ciprofloxacin for antimicrobial tests) .

- Target-Specific Assays : Use enzyme inhibition studies (e.g., carbonic anhydrase isoforms) to isolate mechanistic pathways .

- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorobenzyl or sulfonamide variants) to identify SAR trends .

Q. What experimental design considerations are critical for evaluating its enzyme inhibition kinetics?

- Protocol :

Enzyme Selection : Prioritize isoforms with known ligand-binding pockets (e.g., CA XII over CA I ).

Substrate Competition : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC₅₀ under pseudo-first-order conditions.

Data Analysis : Fit to Michaelis-Menten models with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Pitfalls : Non-specific binding (e.g., to serum albumin) may inflate IC₅₀ values; include displacement assays with warfarin or ibuprofen .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methods :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., LDH-5 or CA II) based on crystal structures (PDB: 4QO8, ZHK) .

- ADMET Prediction : SwissADME or pkCSM to estimate logP (~2.1), BBB permeability (low), and CYP450 interactions .

- Validation : Correlate in silico logP with experimental HPLC retention times to refine solubility predictions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Protocols :

- Solvent Systems : Use slow evaporation in 1:1 DMSO/ethanol mixtures to promote crystal growth .

- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances lattice formation.

Key Research Gaps and Recommendations

- Mechanistic Clarity : Conduct cryo-EM or SPR studies to map binding kinetics with CA isoforms .

- Toxicity Profiling : Assess hepatotoxicity via CYP3A4 inhibition assays and in vivo LD₅₀ studies .

- Formulation Development : Explore nanoencapsulation to enhance aqueous solubility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.